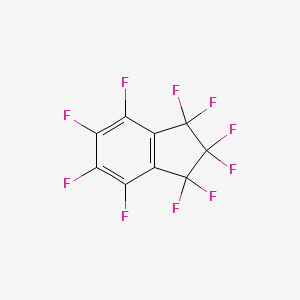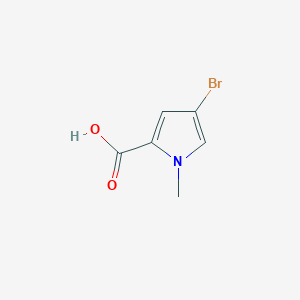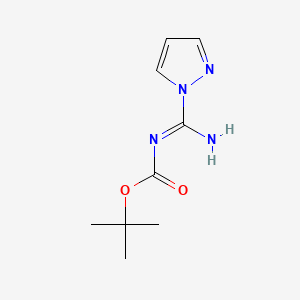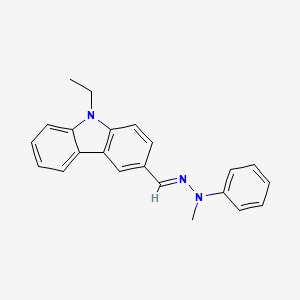
Perfluoroindan
概要
説明
Perfluoroindan: is a perfluorinated compound characterized by the replacement of all hydrogen atoms in the indan structure with fluorine atoms. This compound is part of the broader class of perfluoroaromatic compounds, which are known for their unique chemical properties, including high thermal stability, chemical resistance, and low surface energy .
準備方法
Synthetic Routes and Reaction Conditions: Perfluoroindan can be synthesized through various methods. One common approach involves the reaction of perfluorinated aromatic compounds with suitable reagents under controlled conditions. For instance, this compound can be prepared by the reaction of perfluorinated benzene derivatives with tetrafluoroethylene at high temperatures . Another method involves the reaction of this compound-5-carbaldehyde with aliphatic 1,2-hydroxyamino oximes in methanol, resulting in the formation of alkyl-substituted this compound derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleophilic substitution, hydrogenolysis, and functional group transformations to achieve the desired perfluorinated structure .
化学反応の分析
Types of Reactions: Perfluoroindan undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can undergo reduction reactions, such as hydrogenolysis, to form partially fluorinated products.
Condensation Reactions: Reactions with aliphatic 1,2-hydroxyamino oximes can lead to the formation of imidazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkali metal fluorides in the absence of solvents.
Reduction: Zinc in aqueous DMF (dimethylformamide).
Condensation: Methanol as a solvent at varying temperatures.
Major Products Formed:
Substitution Products: Polyfluoroaromatic compounds with different functional groups.
Reduction Products: Partially fluorinated arenes.
Condensation Products: Alkyl-substituted imidazole derivatives.
科学的研究の応用
Perfluoroindan has a wide range of applications in scientific research, including:
Chemistry:
Catalysis: Used as a catalyst in various organic reactions due to its stability and reactivity.
Material Science: Incorporated into polymers and coatings to enhance their chemical resistance and thermal stability.
Biology and Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Biological Studies: Used in studies to understand the interactions between fluorinated compounds and biological systems.
Industry:
作用機序
The mechanism of action of perfluoroindan involves its interaction with various molecular targets and pathways. Due to its highly fluorinated structure, this compound exhibits strong interactions with fluorophilic and proteinophilic sites, making it effective in binding to specific proteins and enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which this compound is used .
類似化合物との比較
Perfluoroindan can be compared with other similar perfluorinated compounds, such as:
Perfluorooctanoic Acid (PFOA): Known for its use in non-stick coatings and its environmental persistence.
Perfluorooctane Sulfonic Acid (PFOS): Used in firefighting foams and known for its bioaccumulative properties.
Perfluorinated Tetralin: Undergoes defluorination reactions similar to this compound.
Uniqueness: this compound stands out due to its unique structure, which combines the stability of perfluorinated compounds with the reactivity of the indan moiety. This makes it particularly useful in applications requiring both high stability and specific reactivity .
特性
IUPAC Name |
1,1,2,2,3,3,4,5,6,7-decafluoroindene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F10/c10-3-1-2(4(11)6(13)5(3)12)8(16,17)9(18,19)7(1,14)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBKOSTZCGEKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(C(C2(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430859 | |
| Record name | Perfluoroindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1736-47-6 | |
| Record name | 1,1,2,2,3,3,4,5,6,7-Decafluoro-2,3-dihydro-1H-indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1736-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoroindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key chemical transformations that perfluoroindan can undergo?
A1: this compound exhibits interesting reactivity with strong acid systems. For instance, when treated with hydrogen fluoride (HF) in the presence of antimony pentafluoride (SbF5), it can be converted into this compound-1-one and this compound-1,3-dione. [, ] Interestingly, under the same conditions, this compound-1,3-dione can further isomerize to perfluoro-3-methylenephthalide. [, ] This highlights the potential for skeletal rearrangements within the this compound system under specific reaction conditions.
Q2: Can this compound be synthesized through reactions involving difluorocarbene?
A2: Yes, research indicates that co-pyrolysis of pentafluorosubstituted benzene derivatives with sources of difluorocarbene can lead to the formation of this compound. [, ] This method highlights the versatility of difluorocarbene as a reagent in perfluoroaromatic chemistry.
Q3: What is the significance of the reaction between this compound and antimony pentafluoride (SbF5)?
A3: The reaction of this compound with SbF5, particularly in the presence of SbCl5, can generate the 1-chlorooctafluoroindan-1-yl cation. [] This cationic species is likely an intermediate in various reactions involving this compound, providing insights into its reactivity and potential for further functionalization.
Q4: How does the co-pyrolysis of polytetrafluoroethylene (PTFE) with perfluoroarenes contribute to the synthesis of perfluorinated compounds?
A4: Co-pyrolysis of PTFE with perfluoroarenes has proven to be a valuable method for preparing perfluoromethyl-substituted arenes. [] This process can generate a variety of compounds, including perfluorinated methylbenzenes, methyldiphenyls, methylnaphthalenes, methylindans, and methylpyridines. This highlights the potential of PTFE co-pyrolysis as a versatile tool for accessing diverse perfluorinated aromatic structures.
Q5: Are there any known reactions of this compound derivatives with organometallic reagents?
A5: Yes, studies have explored the reactivity of perfluorobenzocycloalkenes, which can be considered as structural relatives of this compound, with organometallic reagents like methyllithium. [] These reactions offer potential routes for further derivatization and functionalization of this compound-related structures.
Q6: What role does SiO2 play in reactions involving this compound?
A6: Research suggests that SiO2, in combination with SbF5, can facilitate specific transformations of this compound. [, ] For example, this system can promote the formation and subsequent skeletal rearrangements of this compound-1-one and this compound-1,3-dione from this compound. This highlights the potential of SiO2/SbF5 as a unique reaction medium for inducing specific reactivity patterns in this compound.
Q7: Has the reactivity of this compound derivatives with other reagents been investigated?
A7: Yes, studies have explored the reactivity of perfluorinated 2-alkyl- and 2,2-dialkylbenzocyclobutenones, which share structural similarities with this compound derivatives, with SbF5. [] These investigations provide valuable insights into the reactivity profiles of compounds structurally related to this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4H,6H-thieno[3,4-c]isoxazol-3-amine](/img/structure/B1336931.png)
![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde](/img/structure/B1336935.png)

![2-[(Thien-3-ylcarbonyl)amino]benzoic acid](/img/structure/B1336961.png)


![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)
![N-[2-(2-fluorophenyl)ethyl]quinoline-8-carboxamide](/img/structure/B1336970.png)





